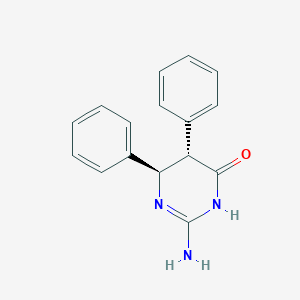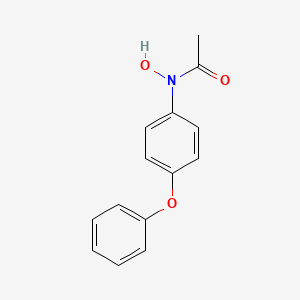![molecular formula C21H29O3P B14466226 Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite CAS No. 67103-52-0](/img/structure/B14466226.png)
Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphinite group bonded to two phenyl rings, each substituted with a propan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite typically involves the reaction of phosphorus trichloride with 4-isopropoxyphenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with isopropanol to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include coordination to transition metals and subsequent activation of substrates .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but lacks the phosphinite group.
Triphenylphosphine: Contains a phosphine group but different substituents on the phenyl rings.
Phosphine Oxides: Oxidized derivatives of phosphines.
Properties
CAS No. |
67103-52-0 |
|---|---|
Molecular Formula |
C21H29O3P |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
propan-2-yloxy-bis(4-propan-2-yloxyphenyl)phosphane |
InChI |
InChI=1S/C21H29O3P/c1-15(2)22-18-7-11-20(12-8-18)25(24-17(5)6)21-13-9-19(10-14-21)23-16(3)4/h7-17H,1-6H3 |
InChI Key |
MWDCCWAPFFVXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


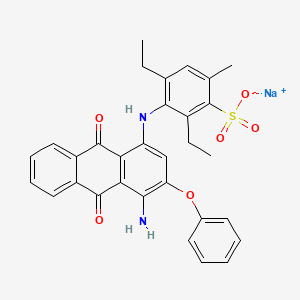
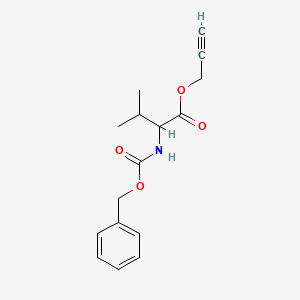

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)


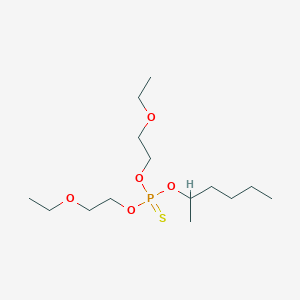
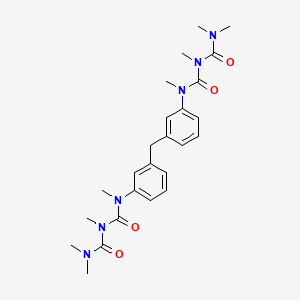
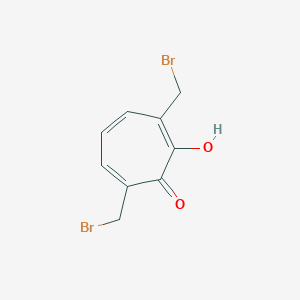


![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
